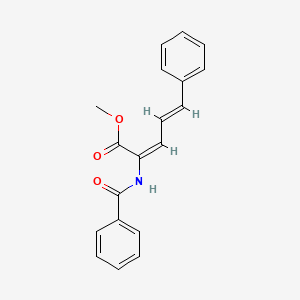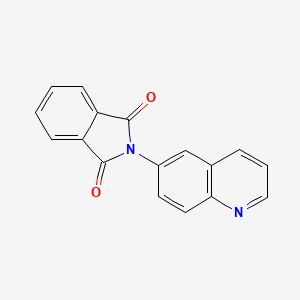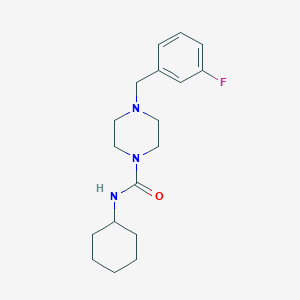
3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)-2-propen-1-one, commonly known as chalcone, is a naturally occurring compound that belongs to the flavonoid family. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, acetone, and chloroform. Chalcone has been extensively studied for its potential therapeutic applications due to its various biological activities.
Mécanisme D'action
The mechanism of action of chalcone varies depending on its biological activity. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase. Chalcone also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Chalcone has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Chalcone also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using chalcone in lab experiments is its low toxicity. It has been found to be safe for use in both in vitro and in vivo studies. Additionally, chalcone is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using chalcone in lab experiments is its low solubility in water. This can make it difficult to administer in certain studies. Additionally, chalcone has been found to have poor bioavailability, which can limit its effectiveness in some therapeutic applications.
Orientations Futures
There are several future directions for research on chalcone. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the most effective dosage and administration methods for chalcone in cancer treatment.
Another area of interest is the use of chalcone in the treatment of inflammatory diseases. Studies have shown that chalcone has anti-inflammatory properties, making it a potential candidate for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease.
Overall, chalcone is a promising compound with various potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to determine its effectiveness in different therapeutic contexts.
Méthodes De Synthèse
Chalcone can be synthesized using various methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation is the most commonly used method for synthesizing chalcone. In this method, an aromatic aldehyde and a ketone are mixed in the presence of a base catalyst to form chalcone.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic applications due to its various biological activities. It has been found to possess anti-inflammatory, antioxidant, anticancer, antifungal, and antibacterial properties.
Propriétés
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-12-9-16(18(21)10-13(12)2)17(20)8-7-15-11-14-5-3-4-6-19(14)22-15/h3-11,21H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKWRBWTNXNPR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5484913.png)


![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)
![N-{[1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5484973.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B5484981.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5485002.png)
![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)